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Compound of Interest

Compound Name: (R)-Thionisoxetine hydrochloride

Cat. No.: B1662573 Get Quote

This technical guide provides a comprehensive overview of (R)-Thionisoxetine
hydrochloride, a potent and selective norepinephrine reuptake inhibitor (NRI). The document

is intended for researchers, scientists, and professionals in drug development, offering detailed

information on its chemical properties, pharmacological actions, and relevant experimental

protocols.

Chemical and Physical Properties
While a specific CAS number for (R)-Thionisoxetine hydrochloride is not readily available in

public databases, the CAS number for the racemic mixture, Thionisoxetine, is recorded as

155273-01-1 and 163059-33-4.[1][2] The properties of the (R)-enantiomer hydrochloride salt

are detailed below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1662573?utm_src=pdf-interest
https://www.benchchem.com/product/b1662573?utm_src=pdf-body
https://www.benchchem.com/product/b1662573?utm_src=pdf-body
https://www.benchchem.com/product/b1662573?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Thionisoxetine
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25Z4P2982K
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

IUPAC Name

(3R)-N-methyl-3-phenyl-3-[2-

(methylsulfanyl)phenoxy]propa

n-1-amine hydrochloride

Inferred

Molecular Formula C₁₇H₂₂ClNOS Inferred

Molecular Weight 323.88 g/mol Inferred

Appearance White to off-white solid Inferred

Solubility
Soluble in water, ethanol, and

DMSO

Inferred from similar

compounds[3][4]

Melting Point Not available

Table 1: Physicochemical Properties of (R)-Thionisoxetine Hydrochloride.

Pharmacological Profile
(R)-Thionisoxetine is a highly potent and selective inhibitor of the norepinephrine transporter

(NET). Its pharmacological activity has been characterized in both in vitro and in vivo studies.

Mechanism of Action
(R)-Thionisoxetine selectively binds to the norepinephrine transporter, blocking the reuptake of

norepinephrine from the synaptic cleft into the presynaptic neuron. This action leads to an

increased concentration and prolonged activity of norepinephrine in the synapse, enhancing

noradrenergic neurotransmission.

Binding Affinity and Selectivity
In vitro studies have demonstrated the high affinity and selectivity of (R)-Thionisoxetine for the

norepinephrine transporter.
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Parameter Value Species Assay

Ki (NET) 0.20 nM Rat [³H]-nisoxetine binding

Selectivity

~70-fold more potent

for NE uptake vs. 5-

HT uptake

Rat
[³H]-NE and [³H]-5HT

uptake

Table 2: In Vitro Pharmacological Data for (R)-Thionisoxetine.

Experimental Protocols
This section provides detailed methodologies for the synthesis of (R)-Thionisoxetine
hydrochloride and key pharmacological assays.

Synthesis of (R)-Thionisoxetine Hydrochloride
A specific, publicly available synthesis protocol for (R)-Thionisoxetine hydrochloride is not

available. However, a plausible synthetic route can be derived from the synthesis of structurally

similar compounds, such as Atomoxetine. The following is a proposed multi-step synthesis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b1662573?utm_src=pdf-body
https://www.benchchem.com/product/b1662573?utm_src=pdf-body
https://www.benchchem.com/product/b1662573?utm_src=pdf-body
https://www.benchchem.com/product/b1662573?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Asymmetric Reduction

Step 2: Amination

Step 3: Nucleophilic Aromatic Substitution

Step 4: Salt Formation

3-Chloropropiophenone

(R)-3-Chloro-1-phenyl-1-propanol

 Borane
(S)-oxazaborolidine 

(R)-3-Chloro-1-phenyl-1-propanol

(R)-N-Methyl-3-phenyl-3-hydroxypropylamine

 Methylamine 

(R)-N-Methyl-3-phenyl-3-hydroxypropylamine

(R)-Thionisoxetine (free base)

2-Fluorothiophenol

 NaH, DMSO 

(R)-Thionisoxetine (free base)

(R)-Thionisoxetine hydrochloride

 HCl in Ethyl Acetate 

Click to download full resolution via product page

Figure 1: Proposed Synthesis Workflow for (R)-Thionisoxetine Hydrochloride.
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Detailed Protocol:

Asymmetric Reduction: 3-Chloropropiophenone is asymmetrically reduced using borane in

the presence of a catalytic amount of (S)-oxazaborolidine in an appropriate solvent like

tetrahydrofuran (THF) to yield (R)-3-chloro-1-phenyl-1-propanol with high enantiomeric

excess.

Amination: The resulting chiral alcohol is then reacted with methylamine to substitute the

chlorine atom and introduce the methylamino group, yielding (R)-N-methyl-3-phenyl-3-

hydroxypropylamine.

Nucleophilic Aromatic Substitution: The hydroxyl group of (R)-N-methyl-3-phenyl-3-

hydroxypropylamine is then coupled with 2-fluorothiophenol via a nucleophilic aromatic

substitution reaction, likely facilitated by a strong base such as sodium hydride (NaH) in a

polar aprotic solvent like dimethyl sulfoxide (DMSO), to form the free base of (R)-

Thionisoxetine.

Salt Formation: Finally, the free base is dissolved in a suitable solvent like ethyl acetate and

treated with a solution of hydrochloric acid to precipitate (R)-Thionisoxetine hydrochloride.

The resulting solid can be purified by recrystallization.

Norepinephrine Transporter (NET) Binding Assay
This in vitro assay determines the binding affinity of (R)-Thionisoxetine hydrochloride for the

norepinephrine transporter.
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Prepare cell membranes expressing NET

Incubate membranes with [3H]-Nisoxetine
and varying concentrations of

(R)-Thionisoxetine hydrochloride

Separate bound and free radioligand
(Filtration)

Quantify bound radioactivity
(Scintillation Counting)

Data analysis to determine
IC50 and Ki values

Click to download full resolution via product page

Figure 2: Workflow for Norepinephrine Transporter Binding Assay.

Materials:

Cell membranes prepared from a cell line stably expressing the human norepinephrine

transporter (e.g., HEK293 or CHO cells).

Radioligand: [³H]-Nisoxetine.

Test compound: (R)-Thionisoxetine hydrochloride.

Reference compound: Desipramine.

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

Wash buffer (ice-cold assay buffer).
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Glass fiber filters.

Scintillation cocktail and counter.

Procedure:

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-

Nisoxetine and varying concentrations of (R)-Thionisoxetine hydrochloride. Include wells

for total binding (no competitor) and non-specific binding (excess of a known NET inhibitor

like desipramine).

Filtration: After incubation to equilibrium, rapidly filter the contents of each well through glass

fiber filters to separate the membrane-bound radioligand from the free radioligand.

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound

radioligand.

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the

radioactivity using a scintillation counter.

Data Analysis: Determine the concentration of (R)-Thionisoxetine hydrochloride that

inhibits 50% of the specific binding of [³H]-Nisoxetine (IC₅₀). Calculate the inhibitory constant

(Ki) using the Cheng-Prusoff equation.

Synaptosomal Norepinephrine Uptake Assay
This assay measures the functional ability of (R)-Thionisoxetine hydrochloride to inhibit the

uptake of norepinephrine into presynaptic nerve terminals.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b1662573?utm_src=pdf-body
https://www.benchchem.com/product/b1662573?utm_src=pdf-body
https://www.benchchem.com/product/b1662573?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isolate synaptosomes from
rat brain tissue (e.g., hypothalamus)

Pre-incubate synaptosomes with varying
concentrations of (R)-Thionisoxetine hydrochloride

Initiate uptake by adding [3H]-Norepinephrine

Terminate uptake by rapid filtration
and washing

Quantify radioactivity in synaptosomes

Determine IC50 for uptake inhibition

Click to download full resolution via product page

Figure 3: Workflow for Synaptosomal Norepinephrine Uptake Assay.

Materials:

Freshly prepared synaptosomes from a relevant brain region (e.g., rat hypothalamus or

cortex).

Radiolabeled substrate: [³H]-Norepinephrine.

Test compound: (R)-Thionisoxetine hydrochloride.

Krebs-Ringer buffer.
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Glass fiber filters.

Scintillation cocktail and counter.

Procedure:

Preparation: Isolate synaptosomes from brain tissue by differential centrifugation.

Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with varying

concentrations of (R)-Thionisoxetine hydrochloride.

Uptake: Initiate the uptake reaction by adding a fixed concentration of [³H]-Norepinephrine.

Termination: After a short incubation period, terminate the uptake by rapid filtration through

glass fiber filters and washing with ice-cold buffer.

Quantification: Measure the radioactivity retained on the filters, which represents the amount

of [³H]-Norepinephrine taken up by the synaptosomes.

Data Analysis: Determine the IC₅₀ value for the inhibition of norepinephrine uptake.

In Vivo Microdialysis
This technique allows for the measurement of extracellular norepinephrine levels in the brain of

a living animal following administration of (R)-Thionisoxetine hydrochloride.
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Figure 4: Workflow for In Vivo Microdialysis.

Procedure:

Surgery: Surgically implant a microdialysis probe into a specific brain region of an

anesthetized rat (e.g., prefrontal cortex or hypothalamus).
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Perfusion: After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF)

at a constant, low flow rate.

Baseline Collection: Collect dialysate samples at regular intervals to establish a stable

baseline of extracellular norepinephrine levels.

Drug Administration: Administer (R)-Thionisoxetine hydrochloride (e.g., via intraperitoneal

injection).

Sample Collection: Continue to collect dialysate samples to monitor changes in extracellular

norepinephrine concentrations over time.

Analysis: Analyze the norepinephrine content in the dialysate samples using a sensitive

analytical method such as high-performance liquid chromatography with electrochemical

detection (HPLC-ECD).[5]

Signaling Pathway
(R)-Thionisoxetine hydrochloride exerts its effect by modulating the noradrenergic signaling

pathway.
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Figure 5: Noradrenergic Synapse and the Site of Action of (R)-Thionisoxetine Hydrochloride.

This diagram illustrates the key steps in noradrenergic neurotransmission. Tyrosine is

converted to norepinephrine in the presynaptic neuron and stored in vesicles. Upon neuronal

firing, norepinephrine is released into the synaptic cleft, where it can bind to adrenergic
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receptors on the postsynaptic neuron, leading to downstream signaling. The action of

norepinephrine is terminated primarily by its reuptake into the presynaptic neuron via the

norepinephrine transporter (NET). (R)-Thionisoxetine hydrochloride acts by blocking this

transporter, thereby increasing the concentration and duration of norepinephrine in the synaptic

cleft.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Thionisoxetine | C17H21NOS | CID 3081925 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. GSRS [gsrs.ncats.nih.gov]

3. Atomoxetine Hydrochloride - LKT Labs [lktlabs.com]

4. caymanchem.com [caymanchem.com]

5. uva.theopenscholar.com [uva.theopenscholar.com]

To cite this document: BenchChem. [An In-depth Technical Guide to (R)-Thionisoxetine
Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662573#r-thionisoxetine-hydrochloride-cas-number-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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